1,4-Bis[(3,4-dimethylphenyl)sulfonyl]-2-methylpiperazine
CAS No.: 325991-75-1
Cat. No.: VC21516321
Molecular Formula: C21H28N2O4S2
Molecular Weight: 436.6g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 325991-75-1 |
|---|---|
| Molecular Formula | C21H28N2O4S2 |
| Molecular Weight | 436.6g/mol |
| IUPAC Name | 1,4-bis[(3,4-dimethylphenyl)sulfonyl]-2-methylpiperazine |
| Standard InChI | InChI=1S/C21H28N2O4S2/c1-15-6-8-20(12-17(15)3)28(24,25)22-10-11-23(19(5)14-22)29(26,27)21-9-7-16(2)18(4)13-21/h6-9,12-13,19H,10-11,14H2,1-5H3 |
| Standard InChI Key | DQRPVDMXWOBBCL-UHFFFAOYSA-N |
| SMILES | CC1CN(CCN1S(=O)(=O)C2=CC(=C(C=C2)C)C)S(=O)(=O)C3=CC(=C(C=C3)C)C |
| Canonical SMILES | CC1CN(CCN1S(=O)(=O)C2=CC(=C(C=C2)C)C)S(=O)(=O)C3=CC(=C(C=C3)C)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Identity
1,4-Bis[(3,4-dimethylphenyl)sulfonyl]-2-methylpiperazine is characterized by several key identifiers that define its chemical identity and provide a foundation for research purposes. The compound is registered with CAS No. 325991-75-1 and possesses a molecular formula of C21H28N2O4S2, corresponding to a molecular weight of 436.6 g/mol. This molecular formula reveals the complex nature of the compound, incorporating multiple functional groups including nitrogen-containing heterocycles, sulfonyl groups, and substituted aromatic rings. The official IUPAC name, 1,4-bis[(3,4-dimethylphenyl)sulfonyl]-2-methylpiperazine, describes the precise arrangement of these structural elements, providing a standardized nomenclature essential for scientific communication and database indexing.
Structural Features
Chemical Properties and Characteristics
Molecular Identifiers and Descriptors
The compound can be uniquely identified through several standardized chemical descriptors that facilitate database searches and structural comparisons. These identifiers are essential for researchers working with this compound and related derivatives.
| Identifier Type | Value |
|---|---|
| CAS Number | 325991-75-1 |
| Molecular Formula | C21H28N2O4S2 |
| Molecular Weight | 436.6 g/mol |
| Standard InChI | InChI=1S/C21H28N2O4S2/c1-15-6-8-20(12-17(15)3)28(24,25)22-10-11-23(19(5)14-22)29(26,27)21-9-7-16(2)18(4)13-21/h6-9,12-13,19H,10-11,14H2,1-5H3 |
| Standard InChIKey | DQRPVDMXWOBBCL-UHFFFAOYSA-N |
| SMILES | CC1CN(CCN1S(=O)(=O)C2=CC(=C(C=C2)C)C)S(=O)(=O)C3=CC(=C(C=C3)C)C |
| PubChem Compound ID | 2896880 |
These standardized identifiers ensure precise communication about the compound across scientific literature and databases, eliminating ambiguity and facilitating reproducible research.
Synthesis and Preparation Methods
General Synthetic Approach
The synthesis of 1,4-Bis[(3,4-dimethylphenyl)sulfonyl]-2-methylpiperazine typically follows established procedures for the preparation of sulfonylated piperazine derivatives. The most common synthetic route involves the reaction of 2-methylpiperazine with 3,4-dimethylbenzenesulfonyl chloride in the presence of a suitable base. This approach represents a nucleophilic substitution reaction wherein the nitrogen atoms of the piperazine ring act as nucleophiles, attacking the electrophilic sulfur atoms of the sulfonyl chlorides. The reaction proceeds through the displacement of the chloride leaving group, resulting in the formation of sulfonamide bonds between the piperazine nitrogens and the aromatic sulfonyl groups. This synthetic methodology is consistent with established procedures for related compounds, where the piperazine derivative is treated with sulfonyl chlorides to achieve regioselective substitution at the nitrogen positions.
Reaction Conditions and Parameters
The successful synthesis of 1,4-Bis[(3,4-dimethylphenyl)sulfonyl]-2-methylpiperazine depends on carefully controlled reaction conditions to ensure high yield and purity. The reaction typically requires specific parameters:
| Parameter | Typical Conditions | Rationale |
|---|---|---|
| Solvent | Dichloromethane, THF, or pyridine | Provides appropriate medium for both reactants |
| Base | Triethylamine, pyridine, or K₂CO₃ | Neutralizes HCl formed during reaction |
| Temperature | 0°C initially, then room temperature | Controls selectivity and minimizes side reactions |
| Reaction time | 4-24 hours | Ensures complete conversion |
| Molar ratios | Slight excess of sulfonyl chloride and base | Drives reaction to completion |
The specific conditions may be optimized depending on scale, desired purity, and available equipment. The temperature control is particularly important during the initial addition phase to minimize competing side reactions and ensure regioselectivity. The choice of base can significantly impact both the reaction rate and the ease of purification, with organic bases like triethylamine often preferred for their solubility in organic solvents and the ease of removing their hydrochloride salts.
Purification Techniques
Following the synthesis, purification of 1,4-Bis[(3,4-dimethylphenyl)sulfonyl]-2-methylpiperazine is essential to obtain the compound with high purity for research applications. The purification typically involves a series of steps designed to remove unreacted starting materials, reaction by-products, and salts formed during the reaction. Initially, the reaction mixture may undergo aqueous workup involving extractions with organic solvents and washes with aqueous solutions to remove water-soluble impurities and inorganic salts. The crude product can then be further purified using column chromatography on silica gel, employing appropriate solvent systems to achieve effective separation of the target compound from structurally similar impurities. For applications requiring exceptionally high purity, recrystallization from suitable solvent systems or preparative HPLC may be employed as final purification steps.
Analytical Characterization Methods
Spectroscopic Identification
The structural confirmation and purity assessment of 1,4-Bis[(3,4-dimethylphenyl)sulfonyl]-2-methylpiperazine rely on various spectroscopic techniques that provide complementary information about its molecular features. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, can reveal the presence and environment of hydrogen and carbon atoms in the molecule, confirming the substitution patterns on both the piperazine ring and the dimethylphenyl groups. Mass spectrometry provides accurate molecular weight determination and characteristic fragmentation patterns, supporting structural identification. Infrared (IR) spectroscopy can confirm the presence of key functional groups, particularly the characteristic sulfonyl (S=O) stretching vibrations typically observed around 1150-1350 cm⁻¹. UV-visible spectroscopy may reveal absorption patterns associated with the aromatic rings, which can be useful for quantitative analysis and purity assessment.
Chromatographic Analysis
For separation, identification, and quantification purposes, 1,4-Bis[(3,4-dimethylphenyl)sulfonyl]-2-methylpiperazine can be analyzed using various chromatographic techniques. High-Performance Liquid Chromatography (HPLC) with UV detection is particularly suitable for this compound due to the presence of aromatic rings that absorb strongly in the UV region. Typical HPLC conditions might include reverse-phase columns (C18) with gradient elution using mixtures of water and organic solvents such as acetonitrile or methanol, often containing small amounts of acid or buffer to control peak shape. For more sensitive and specific detection, Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the identification capabilities of mass spectrometry. Thin-Layer Chromatography (TLC) can serve as a rapid screening method during synthesis and purification, using appropriate solvent systems and visualization methods such as UV light or staining reagents that react with the sulfonyl groups.
Research Status and Future Directions
Current Research Limitations
Despite its potential interest, research specifically focused on 1,4-Bis[(3,4-dimethylphenyl)sulfonyl]-2-methylpiperazine remains relatively limited compared to other piperazine derivatives. This creates several knowledge gaps that warrant further investigation. Detailed studies of its biological activities against specific targets are largely absent from the current literature, limiting understanding of its potential therapeutic applications. Comprehensive structure-activity relationship studies involving systematic modifications of this core structure would provide valuable insights into which structural features are essential for biological activity. Additionally, optimization of synthetic routes and scale-up procedures would facilitate more extensive research by improving accessibility of the compound and related derivatives.
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